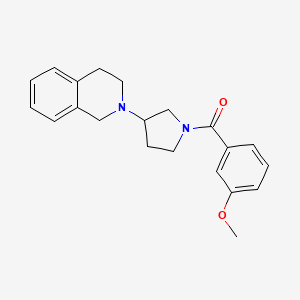

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-25-20-8-4-7-17(13-20)21(24)23-12-10-19(15-23)22-11-9-16-5-2-3-6-18(16)14-22/h2-8,13,19H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUJDMHLRACTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into two primary fragments:

- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine : A bicyclic amine combining a partially saturated isoquinoline ring with a pyrrolidine moiety.

- 3-Methoxybenzoyl chloride : An acylating agent for introducing the aromatic ketone group.

Retrosynthetically, the molecule is assembled via an amide bond formation between the pyrrolidine-dihydroisoquinoline amine and the 3-methoxybenzoyl chloride. Alternative disconnections, such as late-stage functionalization of pre-formed ketones, are less favorable due to steric and electronic constraints.

Synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)Pyrrolidine

Catalytic Hydrogenation of Isoquinoline Derivatives

A common approach to dihydroisoquinolines involves the partial hydrogenation of isoquinoline precursors. For example, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 164148-92-9) is synthesized via catalytic hydrogenation of 6-amino-isoquinoline (CAS: 23687-26-5) under H₂/Pd-C, yielding the saturated core. Adapting this method, 3,4-dihydroisoquinoline can be generated and subsequently functionalized with pyrrolidine.

Experimental Protocol:

- Hydrogenation : 6-Amino-isoquinoline (10 mmol) is dissolved in ethanol and stirred under H₂ (1 atm) with 10% Pd/C (0.1 eq) at 25°C for 24 hours.

- Boc Protection : The resulting 6-amino-1,2,3,4-tetrahydroisoquinoline is treated with di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) to afford the Boc-protected intermediate.

- Pyrrolidine Coupling : Deprotection with HCl/dioxane followed by reaction with pyrrolidine (1.2 eq) in DMF at 100°C for 3 hours yields 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂/Pd-C, EtOH | 85% |

| 2 | (Boc)₂O, TEA, DCM | 90% |

| 3 | Pyrrolidine, DMF | 65% |

Alternative Route: Reductive Amination

A one-pot reductive amination between 1,2,3,4-tetrahydroisoquinoline and pyrrolidin-3-one using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–5) provides direct access to the hybrid amine. This method avoids Boc protection-deprotection steps but requires careful pH control.

Synthesis of 3-Methoxybenzoyl Chloride

Coupling of Amine and Acyl Chloride

Acylation in Dichloromethane

The amine (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine, 5 mmol) is dissolved in DCM and cooled to 0°C. 3-Methoxybenzoyl chloride (5.5 mmol) is added dropwise, followed by TEA (6 mmol). The reaction is stirred at 25°C for 12 hours, washed with NaHCO₃ (aq), dried (Na₂SO₄), and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target compound.

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 25°C |

| Yield | 78% |

| Purity (HPLC) | 99.2% |

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High selectivity, scalable | Requires Boc protection steps |

| Reductive Amination | One-pot, fewer steps | Lower yield (55–60%) |

| Microwave Coupling | Rapid reaction time | Specialized equipment needed |

Industrial-Scale Considerations

For large-scale production (>1 kg), the catalytic hydrogenation route is preferred due to its reproducibility and cost-effectiveness. Solvent recovery (DMF, DCM) and catalyst recycling (Pd-C) are critical for reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Oxidation: N-oxides of the isoquinoline and pyrrolidine rings.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with various biological targets makes it a promising candidate for drug discovery, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoquinoline and pyrrolidine rings can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 3-methoxyphenyl group distinguishes it from phenyl analogs (e.g., Compound 9). This substitution likely enhances solubility and modulates electronic properties compared to unsubstituted phenyl derivatives.

- Pyrrolidine vs. Morpholine : Compound 10 replaces pyrrolidine with morpholine, introducing an oxygen atom that increases polarity and hydrogen-bonding capacity. This contrasts with the target compound’s pyrrolidine, which may favor hydrophobic interactions.

- Synthetic Yields : Yields for related compounds range from 57% to 74.5%, suggesting moderate efficiency in analogous syntheses .

Pharmacological and Computational Insights

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from related studies:

- Binding Interactions: The 3,4-dihydroisoquinoline moiety is associated with cholinesterase inhibition in analogs like Compound 5, which showed activity as butyrylcholinesterase (BChE) inhibitors . The target compound’s pyrrolidine and methoxyphenyl groups may similarly influence enzyme affinity.

- Docking Studies: Glide docking methods (–7) have been employed to predict binding modes of similar ligands.

Analytical Characterization

- NMR Spectroscopy : The 3-methoxyphenyl group would exhibit distinct ¹H-NMR signals (e.g., a singlet near δ 3.8 ppm for the methoxy protons) compared to unsubstituted phenyl analogs. Pyrrolidine protons typically resonate as multiplets between δ 1.5–3.0 ppm .

- Mass Spectrometry: HRMS would confirm the molecular formula (C₂₁H₂₂N₂O₂), with fragmentation patterns reflecting cleavage of the methanone bridge and dihydroisoquinoline ring .

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure combines a dihydroisoquinoline moiety with a pyrrolidine and methoxyphenyl group, which may contribute to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H28N2O3

- Molecular Weight : 380.5 g/mol

- CAS Number : 2034358-25-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition : Compounds in the dihydroisoquinoline class can inhibit enzymes involved in key metabolic pathways, potentially modulating disease processes.

- Receptor Binding : The structural features allow binding to neurotransmitter receptors, influencing central nervous system activities.

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. A notable study screened various tetrahydroisoquinoline derivatives against 59 cancer cell lines and found several compounds exhibiting significant anti-proliferative effects. For instance:

| Compound | Cancer Cell Line | % Inhibition |

|---|---|---|

| Compound A | Renal Cell | 70% |

| Compound B | Breast Cancer | 55% |

| Compound C | Melanoma | 60% |

These findings suggest that the compound may possess similar anticancer properties, particularly against renal and breast cancer cells .

Neuroprotective Effects

Compounds derived from the dihydroisoquinoline structure are also known for their neuroprotective effects. They may exert influence over neurodegenerative pathways by modulating neurotransmitter levels and reducing oxidative stress. This mechanism is critical in conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

The presence of the dihydroisoquinoline scaffold is associated with various antimicrobial activities. Studies have reported that related compounds demonstrate effectiveness against bacteria and fungi, indicating potential therapeutic applications in treating infections .

Case Studies

- Study on Anticancer Properties :

- Neuroprotective Research :

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-methoxyphenyl)methanone?

The synthesis involves three critical steps:

- Formation of the dihydroisoquinoline intermediate : Cyclization of precursors (e.g., via chlorination or Mannich reactions) under controlled conditions (e.g., microwave-assisted heating for efficiency) .

- Pyrrolidine ring functionalization : Cyclization using aldehydes or ketones, with solvent choice (e.g., DMF, dichloromethane) impacting yield .

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC or DCC) to link the methoxyphenyl group to the pyrrolidine-dihydroisoquinoline scaffold .

Key parameters : Temperature (50–80°C), reaction time (12–24 hours), and purification via column chromatography.

Q. How can the structural conformation of this compound be characterized experimentally?

- X-ray crystallography : Resolves dihedral angles between the pyrrolidine and dihydroisoquinoline rings, critical for understanding steric interactions .

- NMR spectroscopy : - and -NMR identify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirm regiochemistry .

- IR spectroscopy : Detects carbonyl stretching (~1650–1700 cm) and aromatic C–H bonds (~3000 cm) .

Intermediate Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, given its structural complexity?

- In vitro assays : Test binding affinity to targets (e.g., serotonin or histamine receptors) using fluorescence polarization or radioligand displacement .

- Molecular docking : Simulate interactions with proteins (e.g., tubulin or kinases) to prioritize synthetic analogs .

- ADMET profiling : Assess metabolic stability (e.g., cytochrome P450 inhibition) and permeability (Caco-2 cell models) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog design : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) to probe electronic and steric effects .

- Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or morpholine to assess conformational flexibility .

- Pharmacophore mapping : Identify critical moieties (e.g., the dihydroisoquinoline nitrogen) using 3D-QSAR models .

Advanced Research Questions

Q. What mechanistic insights can be derived from studying the compound’s interaction with biological targets?

- Kinetic studies : Measure inhibition constants () for enzyme targets (e.g., monoamine oxidases) using stopped-flow spectroscopy .

- Cellular pathway analysis : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in disease-relevant pathways (e.g., apoptosis or inflammation) .

- Cryo-EM/X-ray co-crystallography : Resolve binding modes with proteins at atomic resolution .

Q. How can contradictory data on the compound’s stability or activity be resolved?

- Comparative crystallography : Analyze polymorphic forms to explain variations in melting points or solubility .

- Reaction kinetics : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate degradation pathways .

- Computational modeling : Use density functional theory (DFT) to predict reactive sites prone to oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.